N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide
Overview
Description
“N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide” is a perylene-based organic photocatalyst . It has a variety of demonstrated uses, including the reduction of aryl halides and the iodoperfluoroalkylation of alkenes .
Molecular Structure Analysis
The π-conjugated perylene skeleton of “N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide” is nearly planar . The molecular formula is C48H42N2O4 .Physical And Chemical Properties Analysis
“N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide” is a powder with a melting point greater than 300°C . It has an empirical formula of C48H42N2O4 and a molecular weight of 710.86 .Scientific Research Applications
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Application in Synthesis and Structures of Li, Fe, and Mo Derivatives
- Scientific Field : Chemistry
- Summary of Application : This compound is used in the synthesis of Li, Fe, and Mo derivatives .
- Methods of Application : The double deprotonation of N,N’-bis (2,6-diisopropylphenyl)-o-phenylenediamine (H2L) with n-BuLi in THF yields the dilithium complex Li2L (thf)3. The reaction of Li2L (thf)3 with FeBr2 (thf)2 and subsequent replacement of the solvent with toluene yield LFe (η6-toluene) .
- Results or Outcomes : The NMR data, bond lengths obtained from an X-ray diffraction study, and DFT calculations indicate that the diamide ligand L2− undergoes oxidization to a radical ligand L1− .
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Application in Synthesis and Reactivity of Li and TaMe3 Complexes
- Scientific Field : Chemistry
- Summary of Application : This compound is used in the synthesis and reactivity of Li and TaMe3 complexes .
- Methods of Application : The dilithium complex of N,N’-bis (2,6-diisopropylphenyl)-o-phenylenediamide, [Li2L (thf)3], reacts with TaMe3Cl2 in THF/Et2O to yield [Li (Et2O) (thf)LTaMe3Cl] in which the phenylene backbone of L2− is bound η4 to the Ta centre .
- Results or Outcomes : This dinuclear species reacts with MeLi to yield the tetramethyltantalum complex [Li (Et2O) (thf)LTaMe4] .
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Application in Electrochemical and Structural Investigation
- Scientific Field : Electrochemistry
- Summary of Application : This compound is used in the electrochemical behaviour and photoreduction of N,N’-bis(2,6-diisopropylphenyl)naphthalene diimide (Dipp2NDI) .
- Methods of Application : The effects of Li+ and Mg2+ on the electrochemical behaviour and photoreduction of N,N’-bis(2,6-diisopropylphenyl)naphthalene diimide (Dipp2NDI) have been investigated using cyclic voltammetry and UV-vis spectroscopy .
- Results or Outcomes : Strong cation–anion interactions between Li+ or Mg2+ and [Dipp2NDI]2− result in solvent-dependent electrochemical behaviour .
- Application in Synthesis of Heavy Alkaline Earth Elements
- Scientific Field : Chemistry
- Summary of Application : This compound is used in the synthesis of heavy alkaline earth elements such as calcium, strontium, and barium .
- Methods of Application : The heavy alkaline earth elements react with two equivalents of N,N’-bis(2,6-diphenyl)formamidine (DippFormH) in the presence of bis(pentafluorophenyl)mercury to afford the bis(formamidinate) species .
- Results or Outcomes : The reaction yields the bis(formamidinate) species in good to moderate yields .
Safety And Hazards
properties
IUPAC Name |
7,18-bis[2,6-di(propan-2-yl)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H42N2O4/c1-23(2)27-11-9-12-28(24(3)4)43(27)49-45(51)35-19-15-31-33-17-21-37-42-38(22-18-34(40(33)42)32-16-20-36(46(49)52)41(35)39(31)32)48(54)50(47(37)53)44-29(25(5)6)13-10-14-30(44)26(7)8/h9-26H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZODJSYHDYJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC=C9C(C)C)C(C)C)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H42N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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